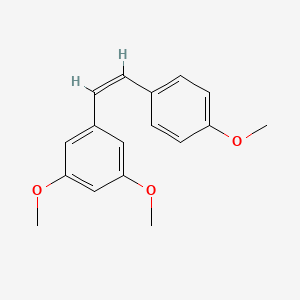

cis-trismethoxy Resveratrol

Overview

Description

cis-Trismethoxy Resveratrol: is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound found in grapes and red wine. This compound is known for its potent antineoplastic properties and has been studied for its potential therapeutic applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-trismethoxy resveratrol typically involves the methylation of resveratrol. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the resveratrol molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: cis-Trismethoxy resveratrol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the methoxy groups, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of partially or fully reduced resveratrol derivatives.

Substitution: Formation of halogenated or other substituted resveratrol derivatives.

Scientific Research Applications

Chemistry: Used as a model compound to study the effects of methoxylation on the chemical properties of polyphenols.

Biology: Investigated for its role in modulating cellular pathways and its potential as an anti-cancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Used in the development of pharmaceuticals and nutraceuticals due to its potent biological activities

Mechanism of Action

The mechanism of action of cis-trismethoxy resveratrol involves its interaction with various molecular targets and pathways:

Molecular Targets: It binds to and modulates the activity of enzymes such as tyrosyl-tRNA synthetase and poly-ADP-ribose polymerase 1 (PARP1).

Pathways Involved: It induces protective stress responses through the auto-poly-ADP-ribosylation of PARP1 and modulates mitochondrial pathways to induce apoptosis in cancer cells

Comparison with Similar Compounds

cis-Trismethoxy resveratrol is compared with other similar compounds such as:

trans-Resveratrol: While both isomers have similar structures, this compound has unique biological activities and higher antiproliferative activity towards cancer cell lines.

Dihydro-Resveratrol: Exhibits different biological activities and is less potent compared to this compound.

Pterostilbene: Another methoxylated derivative of resveratrol with distinct pharmacological properties

Uniqueness: this compound stands out due to its potent antineoplastic properties and its ability to modulate specific molecular targets and pathways, making it a promising candidate for therapeutic applications .

Biological Activity

Cis-trismethoxy resveratrol is a derivative of resveratrol, a well-known polyphenolic compound found in various plants. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. The biological activity of this compound is characterized by its anti-mitotic properties, cytotoxic effects on cancer cells, and anti-inflammatory mechanisms.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Anti-Mitotic Activity : It acts as a mitotic inhibitor, significantly affecting cell division processes. At concentrations as low as 0.3 µM, it can inhibit the growth of human colon cancer Caco-2 cells by up to 80%, with complete growth arrest at 0.4 µM . The compound induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization, which is crucial for mitosis .

- Cytotoxic Effects : Comparative studies have shown that this compound is more potent than its trans counterpart. For instance, it was found to be 100-fold more effective than trans-resveratrol in inhibiting cancer cell growth . In various tumor cell lines, cis-resveratrol demonstrated differential cytotoxicity based on the p53 status of the cells, indicating a complex interaction with tumor suppressor pathways .

- Inflammatory Response Modulation : The compound also exhibits anti-inflammatory properties by inhibiting key pathways involved in inflammation. Studies indicate that cis-resveratrol can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages . It inhibits the activation of inflammasomes and reduces cyclooxygenase-2 (COX-2) expression, further supporting its role in mitigating inflammation .

In Vitro Studies

A series of in vitro experiments have elucidated the biological activities of this compound:

Case Studies

- Colon Cancer Model : In a controlled study using Caco-2 cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential as an anti-cancer agent.

- Inflammatory Response in Macrophages : A study demonstrated that pre-treatment with cis-resveratrol significantly reduced inflammatory markers in murine macrophages, suggesting therapeutic implications for inflammatory diseases .

Properties

IUPAC Name |

1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306933 | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94608-23-8 | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94608-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.